3alpha,7alpha-Dihydroxyandrost-5-en-17-one

steroid biochemistry stereochemistry comparative pharmacology

A comprehensive search of primary research papers, patents, and authoritative databases was conducted for 3alpha,7alpha-Dihydroxyandrost-5-en-17-one (C19H28O3). No studies containing quantitative, comparator-based evidence specific to this exact stereoisomer were identified.

Molecular Formula C19H28O3
Molecular Weight 304.4 g/mol
CAS No. 502849-04-9
Cat. No. B12574869
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3alpha,7alpha-Dihydroxyandrost-5-en-17-one
CAS502849-04-9
Molecular FormulaC19H28O3
Molecular Weight304.4 g/mol
Structural Identifiers
SMILESCC12CCC3C(C1CCC2=O)C(C=C4C3(CCC(C4)O)C)O
InChIInChI=1S/C19H28O3/c1-18-7-5-12(20)9-11(18)10-15(21)17-13-3-4-16(22)19(13,2)8-6-14(17)18/h10,12-15,17,20-21H,3-9H2,1-2H3/t12-,13+,14+,15-,17+,18+,19+/m1/s1
InChIKeyOLPSAOWBSPXZEA-VFELUIQASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Evidence Guide for 3alpha,7alpha-Dihydroxyandrost-5-en-17-one (CAS 502849-04-9) – Stereochemical Identity and Baseline Profile


A comprehensive search of primary research papers, patents, and authoritative databases was conducted for 3alpha,7alpha-Dihydroxyandrost-5-en-17-one (C19H28O3). No studies containing quantitative, comparator-based evidence specific to this exact stereoisomer were identified. The compound is a member of the 3,7-dihydroxyandrost-5-en-17-one diastereomer family; the 3β,7α-isomer (7α-hydroxy-DHEA, CAS 53-00-9) is the most extensively characterized member . This evidence guide reflects the current literature gap for (3α,7α)-3,7-dihydroxyandrost-5-en-17-one.

Why 3alpha,7alpha-Dihydroxyandrost-5-en-17-one Cannot Be Substituted with Other 3,7-Diol Diastereomers


Without comparative biological or physicochemical data, the precise consequences of substituting the (3α,7α) configuration with the more widely available (3β,7α), (3α,7β), or (3β,7β) diastereomers cannot be quantified. However, stereochemistry at C3 and C7 fundamentally dictates receptor binding, metabolic stability, and downstream effects in steroid biochemistry . Generic substitution is scientifically unsupported until differential data are generated.

Quantitative Differentiation Evidence for 3alpha,7alpha-Dihydroxyandrost-5-en-17-one (CAS 502849-04-9)


No Quantitative Head-to-Head Data Found for 3alpha,7alpha- vs. 3beta,7alpha-Dihydroxyandrost-5-en-17-one

After exhaustive searching of primary literature, patents, and databases, no study directly comparing the biological activity, binding affinity, or stability of (3α,7α)-3,7-dihydroxyandrost-5-en-17-one with any close analog was identified. The best-characterized comparator, (3β,7α)-3,7-dihydroxyandrost-5-en-17-one (7α-hydroxy-DHEA, CAS 53-00-9), has well-documented immunological and metabolic effects , but the (3α,7α) isomer remains unevaluated in comparable systems.

steroid biochemistry stereochemistry comparative pharmacology

Absence of Physicochemical or Stability Comparison Across 3,7-Diol Diastereomers

Predicted physicochemical parameters for (3α,7α)-3,7-dihydroxyandrost-5-en-17-one are available from cheminformatics tools (LogP ~1.68, PSA 58 Ų) , but these values are identical across all four diastereomers when calculated by 2D methods, and no experimental comparative data (e.g., solubility, melting point, crystal structure, degradation kinetics) were located.

physicochemical properties stability formulation

Lack of Selectivity or Off-Target Profiling Data for the (3α,7α) Isomer

No nuclear receptor binding assays, enzyme inhibition profiles, or cellular selectivity screens were found for (3α,7α)-3,7-dihydroxyandrost-5-en-17-one. The literature on 7α-hydroxylated DHEA metabolites focuses exclusively on the 3β,7α configuration, which has been profiled against immune cell targets and steroidogenic enzymes . Claims of differential selectivity for the 3α,7α isomer cannot be substantiated by current evidence.

receptor selectivity off-target screening safety pharmacology

Provisional Application Scenarios for 3alpha,7alpha-Dihydroxyandrost-5-en-17-one Based on Current Evidence Gaps


Internal Reference Standard for Chiral Purity or Metabolite Identification

Where a project requires a certified reference material of the (3α,7α) isomer for LC-MS/MS method validation, isomer-specific identification in biological matrices, or chiral purity testing of synthesized diastereomer mixtures, this compound may serve as an authentic standard . This application is driven by analytical necessity rather than efficacy differentiation.

Structure-Activity Relationship (SAR) Probe in Steroid Biochemistry

In programs systematically investigating the impact of C3 epimerization on steroidal 7-hydroxylated metabolites, (3α,7α)-3,7-dihydroxyandrost-5-en-17-one represents a critical but untested SAR probe . Its procurement enables internal generation of comparative data against the (3β,7α) series, filling the current evidence gap.

Synthetic Intermediate for Downstream Derivatization

Vendor documentation (when available) indicates the compound may be utilized as an intermediate in the synthesis of further functionalized steroids . The specific 3α,7α configuration may provide steric control advantages over the 3β-epimer in certain synthetic sequences, though this remains unvalidated in open literature.

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